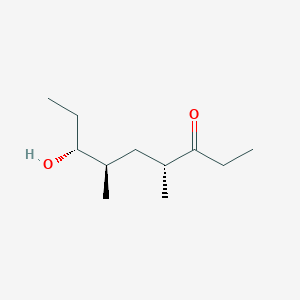
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one is an organic compound with the molecular formula C11H22O2 It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one typically involves multi-step organic synthesis. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon or platinum oxide can be employed in hydrogenation steps. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 7-oxo-4,6-dimethylnonan-3-one.
Reduction: Formation of 7-hydroxy-4,6-dimethylnonan-3-ol.
Substitution: Formation of 7-chloro-4,6-dimethylnonan-3-one.
Wissenschaftliche Forschungsanwendungen
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Rel-(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one can be compared with similar compounds such as:
7-hydroxy-4,6-dimethylnonan-3-one: Lacks the stereochemical complexity of the rel-(4R,6R,7R) isomer.
4,6-dimethylnonan-3-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
7-hydroxy-4-methylnonan-3-one: Has a different substitution pattern, affecting its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H22O2 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(4R,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
YEKDTNYNLCQHPV-OPRDCNLKSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)C[C@@H](C)C(=O)CC)O |
Kanonische SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
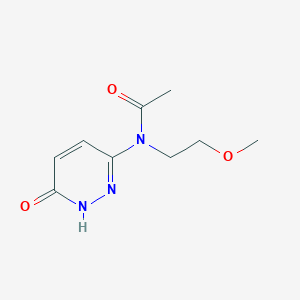
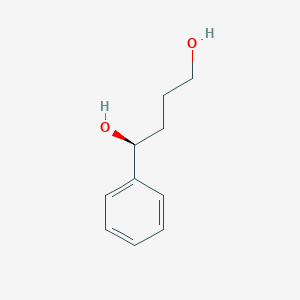
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
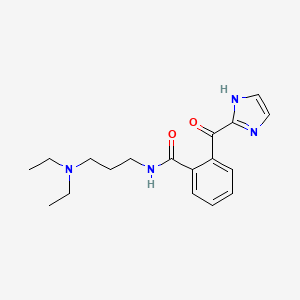
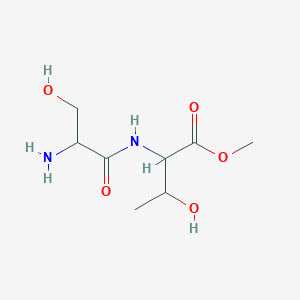
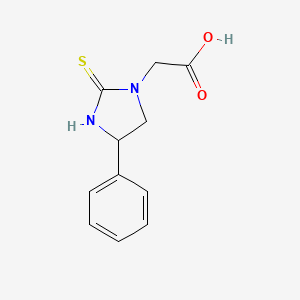
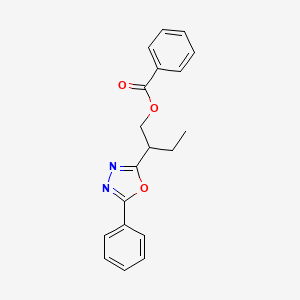
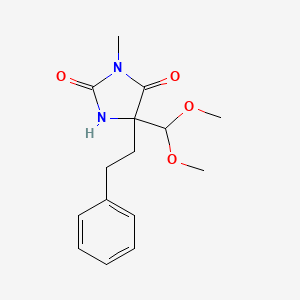
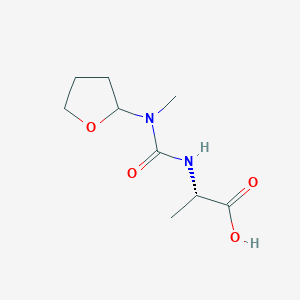

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
